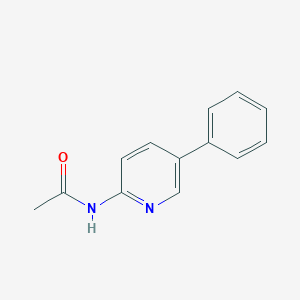

N-(5-phenylpyridin-2-yl)acetamide

Descripción general

Descripción

Synthesis Analysis

The synthesis of various N-substituted acetamides has been explored in several studies. For instance, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide involved stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU in cooled conditions . Similarly, the synthesis of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}-N-substituted acetamides was achieved by converting benzoic acid into various intermediates and then reacting with different N-alkyl/aryl substituted 2-bromoacetamide in the presence of DMF and sodium hydride . These methods demonstrate the versatility of synthetic approaches for creating a wide range of N-substituted acetamide compounds.

Molecular Structure Analysis

The molecular structures of these compounds have been extensively characterized using various spectroscopic techniques and X-ray diffraction. For example, the crystal structure of 2-Phenyl-N-(pyrazin-2-yl)acetamide was solved using single-crystal X-ray diffraction, revealing a monoclinic space group and the presence of intramolecular C-H···O hydrogen bonds . The structure of N-(5-chloro-2-hydroxy-phenyl)-acetamide was also determined by X-ray diffraction, showing a monoclinic space group and various hydrogen bonding interactions . These studies highlight the importance of non-covalent interactions in the stabilization of the crystal structures of these compounds.

Chemical Reactions Analysis

The reactivity of N-substituted acetamides has been explored in the context of their potential biological activities. For instance, the synthesized N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was subjected to molecular docking analysis to assess its anticancer activity, targeting the VEGFr receptor . Additionally, the synthesized N-substituted derivatives of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}acetamides were screened for antimicrobial and hemolytic activity, with some compounds showing significant activity against selected microbial species . These studies suggest that N-substituted acetamides can participate in various chemical reactions relevant to their potential therapeutic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-substituted acetamides have been investigated through different analytical techniques. The vibrational frequencies and molecular electrostatic potential of 2-phenyl-N-(pyrazin-2-yl)acetamide were studied using FT-IR, NMR spectroscopies, and DFT calculations, providing insights into the stability of the molecule and its role in non-linear optics . The thermal properties of similar compounds were analyzed using thermogravimetric analysis and differential thermal analysis, contributing to the understanding of their stability under different conditions . These analyses are crucial for predicting the behavior of these compounds in various environments and for their potential applications.

Aplicaciones Científicas De Investigación

Synthesis of New Chemical Derivatives : It is used in synthesizing new pyrazole, 1,3-thiazole, and 1,3,4-thiadiazole derivatives (Dawood, Alsenoussi, & Ibrahim, 2011).

Pharmaceutical Development : It acts as a potent and selective inhibitor of kidney-type glutaminase, suggesting therapeutic potential (Shukla et al., 2012). Its derivatives also show potential as anticancer and antimicrobial agents, with broad spectrum antibacterial and antifungal activity (Ahmed et al., 2018).

Anticonvulsant Activity : It exhibits significant anticonvulsant activity against seizures (Nath et al., 2021).

Antimalarial Research : The compound has shown excellent antimalarial activity against resistant strains of Plasmodium berghei (Werbel et al., 1986).

Antibacterial and Antifungal Activities : It demonstrates anti-bacterial and anti-fungal activities (Saravanan et al., 2010).

Analgesic Properties : Derivatives of N-(5-phenylpyridin-2-yl)acetamide show potential analgesic properties (Kaplancıklı et al., 2012).

Corrosion Inhibition : These derivatives also show promising corrosion inhibition efficiencies in acidic and mineral oil mediums (Yıldırım & Cetin, 2008).

Safety And Hazards

Direcciones Futuras

“N-(5-phenylpyridin-2-yl)acetamide” based derivatives show promise as potential anti-cancer agents, particularly against small-cell lung cancer (SCLC)3. Further research and development are needed to fully explore the potential of this compound in cancer treatment3.

Propiedades

IUPAC Name |

N-(5-phenylpyridin-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O/c1-10(16)15-13-8-7-12(9-14-13)11-5-3-2-4-6-11/h2-9H,1H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXUKKQSINSXDFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC=C(C=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-phenylpyridin-2-yl)acetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

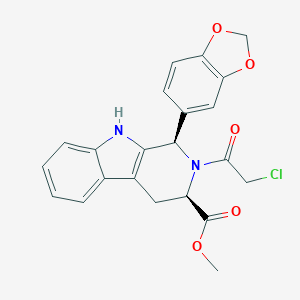

![(1R,3R)-Methyl-1,2,3,4-tetrahydro-1-(3,4-methylenedioxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B16199.png)

![(1S,3R)-Methyl-1,2,3,4-tetrahydro-1-(3,4-methylenedioxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B16200.png)